3,4-Difluoro-5-nitrobenzoic acid

Description

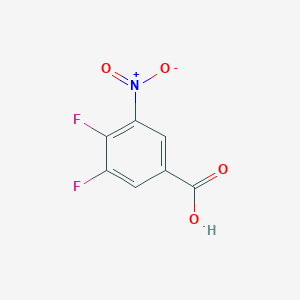

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGLWOZIWGKZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302375 | |

| Record name | 3,4-Difluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121583-51-4 | |

| Record name | 3,4-Difluoro-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121583-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Section 1: Compound Profile and Physicochemical Characteristics

An In-Depth Technical Guide to 3,4-Difluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. As a Senior Application Scientist, my objective is to synthesize foundational chemical data with practical, field-proven insights, ensuring this document serves as a valuable resource for laboratory and development applications.

1.1 Introduction and CAS Number

This compound is a substituted aromatic carboxylic acid. Its structural features—two adjacent fluorine atoms and a nitro group positioned meta to the carboxyl function—make it a highly versatile building block in organic synthesis. The fluorine atoms significantly modulate the electronic properties of the benzene ring, enhancing its reactivity and often imparting desirable pharmacokinetic properties in downstream pharmaceutical compounds. The nitro group provides a reactive handle for a variety of chemical transformations, most notably reduction to an amine.

The Chemical Abstracts Service (CAS) has assigned the number 1121583-51-4 to this compound.[1][2]

1.2 Chemical Structure

The structure consists of a benzoic acid core substituted with two fluorine atoms at the 3 and 4 positions and a nitro group at the 5 position.

Caption: Chemical structure of this compound.

1.3 Physicochemical Properties

The properties of this compound are summarized below. These data are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source |

| CAS Number | 1121583-51-4 | [1][2] |

| Molecular Formula | C₇H₃F₂NO₄ | [1] |

| Molar Mass | 203.10 g/mol | [1] |

| Appearance | Typically a solid powder | [3] |

| Storage Condition | Room Temperature, in a dry, well-ventilated place | [1][4] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of substituted nitrobenzoic acids typically relies on electrophilic aromatic substitution, specifically nitration. The choice of starting material and reaction conditions is paramount to achieving the desired regioselectivity and yield.

2.1 Generalized Synthesis Workflow

A plausible and widely practiced approach for synthesizing compounds of this class involves the direct nitration of a difluorobenzoic acid precursor. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group directs the incoming nitro group.

Caption: Generalized workflow for the synthesis of this compound.

2.2 Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for the nitration of analogous fluorinated benzoic acids.[5][6]

Objective: To synthesize this compound via nitration of 3,4-difluorobenzoic acid.

Materials:

-

3,4-Difluorobenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%)

-

Ice

-

Deionized Water

-

Appropriate organic solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 3,4-difluorobenzoic acid to a pre-chilled volume of concentrated sulfuric acid. Stir until the solid is fully suspended or dissolved. Maintain the temperature at 0-5 °C.

-

Nitration: Add fuming nitric acid dropwise to the stirred suspension over a period of 30-60 minutes. The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for one hour. Subsequently, let the reaction warm to room temperature and continue stirring for several hours (e.g., 12-16 hours) to ensure completion.[6]

-

Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice. This quenching step precipitates the solid product while diluting the strong acids.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final, high-purity this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

2.3 Causality and Experimental Rationale

-

Choice of Acids: Concentrated sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[7]

-

Temperature Control: The nitration of aromatic rings is a highly exothermic process. Maintaining a low initial temperature (0-5 °C) is critical to prevent over-nitration and the decomposition of the reagents, thereby ensuring higher yield and purity of the desired product.[6]

Section 3: Applications in Research and Drug Development

Substituted nitrobenzoic acids are foundational intermediates in the chemical and pharmaceutical industries.[8] The unique substitution pattern of this compound makes it a valuable precursor for complex molecular targets.

-

Pharmaceutical Synthesis: The primary application lies in its use as a building block for Active Pharmaceutical Ingredients (APIs).[9] The nitro group can be readily reduced to an amine, which then serves as a key nucleophile or a site for further derivatization in the synthesis of complex heterocyclic systems. Fluorine atoms are known to enhance metabolic stability, binding affinity, and lipophilicity, making this intermediate particularly attractive for developing kinase inhibitors, antibiotics, and other therapeutic agents.[10][11]

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this compound can be used to create new herbicides, pesticides, and fungicides with improved efficacy.[10]

-

Materials Science: The electronic properties imparted by the fluoro- and nitro-substituents make it a candidate for incorporation into specialty polymers, dyes, and materials for electronic applications like OLEDs.[8][11]

Section 4: Safety, Handling, and Storage

Working with nitrated aromatic compounds requires strict adherence to safety protocols. The following information is synthesized from safety data sheets of structurally similar chemicals.[4][12][13][14]

4.1 Hazard Identification

-

May be harmful if swallowed, inhaled, or in contact with skin.

-

Causes skin and serious eye irritation.

-

Nitroaromatic compounds should be handled as potentially hazardous.

4.2 Recommended Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[4][12]

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear impervious, chemical-resistant gloves and a lab coat. Change gloves immediately if contamination occurs.[12]

-

General Hygiene: Avoid formation of dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

4.3 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

4.4 First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[12]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

References

-

3,4-Difluoro-5-Nitro Benzoic Acid - ChemBK. [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid - SAGE Journals. [Link]

-

The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3,5-difluoro-4-nitrobenzoic Acid CAS 1131580-60-3 - Home Sunshine Pharma. [Link]

-

The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Applications of 2,5-Difluoro-4-nitrobenzoic Acid in Specialty Chemicals - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 3-nitro-4-fluoro-benzoic acid - PrepChem.com. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3,5-difluoro-4-nitrobenzoic Acid CAS 1131580-60-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. echemi.com [echemi.com]

- 5. 2,4-DIFLUORO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. nbinno.com [nbinno.com]

- 9. innospk.com [innospk.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

physical and chemical properties of 3,4-Difluoro-5-nitrobenzoic acid

An In-Depth Technical Guide to 3,4-Difluoro-5-nitrobenzoic Acid for Advanced Research and Development

Introduction

This compound (CAS No. 1121583-51-4) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern organic synthesis.[1][2] Its structure is characterized by a benzoic acid core substituted with two adjacent fluorine atoms and a nitro group. This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, acidity, and overall physicochemical properties. The fluorine atoms can enhance metabolic stability and binding affinity in pharmaceutical compounds, while the nitro group provides a versatile handle for further chemical transformations, most notably its reduction to a primary amine.[3] These attributes make this compound a valuable intermediate for researchers and scientists in drug development, agrochemicals, and materials science, enabling the construction of complex and novel molecular architectures.[2][4]

Physicochemical and Spectroscopic Profile

The unique substitution pattern of this compound dictates its physical and chemical characteristics. The strong electron-withdrawing nature of the two fluorine atoms and the nitro group increases the acidity of the carboxylic acid proton compared to benzoic acid.

Core Properties

A summary of the primary physicochemical properties is provided below. It is important to note that while some data is established, other values are estimated based on structurally similar compounds due to limited direct experimental data for this specific isomer.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1121583-51-4 | [1][2] |

| Molecular Formula | C₇H₃F₂NO₄ | [1] |

| Molar Mass | 203.10 g/mol | [1] |

| Appearance | Light yellow to brown solid (predicted) | [5][6][7] |

| Melting Point | ~140-155 °C (estimated) | [5][8] |

| pKa | ~2.5 - 3.5 (estimated) | [7][9] |

| Solubility | Low in water; soluble in organic solvents (DMSO, ethanol) | [5][8][10] |

Spectroscopic Signature

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two aromatic protons. These signals would appear as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atoms. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (δ > 10 ppm).[11][12]

-

¹³C NMR : The spectrum will display seven signals. The carboxyl carbon will be in the δ 165-170 ppm range. The six aromatic carbons will have distinct chemical shifts, with the carbons directly attached to the electronegative fluorine and nitro groups being significantly affected.[13][14]

-

¹⁹F NMR : Two distinct signals are expected, each corresponding to one of the fluorine atoms, with coupling observed between them.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), asymmetric and symmetric N-O stretches from the nitro group (around 1550 and 1350 cm⁻¹ respectively), and C-F stretches (around 1100-1300 cm⁻¹).

-

Mass Spectrometry (MS) : The molecular ion peak [M]⁻ in negative ion mode would be observed at m/z ≈ 202, corresponding to the loss of the acidic proton. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[15]

Synthesis and Purification

The most direct and industrially scalable approach to synthesizing this compound is the electrophilic nitration of 3,4-difluorobenzoic acid. This method leverages well-established chemistry.

Synthetic Workflow: Electrophilic Nitration

The causality for using a mixture of concentrated sulfuric acid and nitric acid is twofold: sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent required for the reaction to proceed on the electron-deficient aromatic ring.

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative method based on standard procedures for the nitration of fluorobenzoic acids.[16][17]

-

Reagent Preparation : In a flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), slowly add concentrated nitric acid dropwise to concentrated sulfuric acid.

-

Precursor Addition : To a separate reaction vessel, add 3,4-difluorobenzoic acid and concentrated sulfuric acid. Cool this mixture to 0°C.

-

Nitration Reaction : Slowly add the prepared nitrating mixture from step 1 to the solution from step 2, ensuring the temperature is maintained below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Workup : Carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate out of the solution.

-

Isolation : Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove residual acid.

-

Purification : Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional components: the carboxylic acid, the nitro group, and the aromatic ring.

Caption: Key reaction pathways for this compound.

-

Carboxylic Acid Derivatization : The carboxyl group can be readily converted into esters, amides, or acid chlorides. Amide bond formation is particularly relevant in drug development for linking the molecule to other pharmacophores.

-

Nitro Group Reduction : The nitro group can be selectively reduced to an aniline derivative. This transformation is fundamental, as the resulting amino group is a key precursor for forming heterocycles, sulfonamides, or for engaging in further coupling reactions. A related compound, 3-chloro-2,4-difluoro-5-nitrobenzoic acid, undergoes hydrogenation catalyzed by Pd/C to yield the corresponding amine in excellent yield.[18]

-

Nucleophilic Aromatic Substitution (SNAr) : While the fluorine atoms activate the ring towards nucleophilic attack, the position para to the strongly activating nitro group (C-4) is the most likely site for SNAr, allowing for the introduction of O, N, or S-based nucleophiles. This reaction is a powerful tool for building molecular complexity.

These reactions underscore the compound's role as a versatile scaffold in synthesizing a wide array of target molecules, including kinase inhibitors and other advanced pharmaceutical ingredients.[3][4]

Analytical Characterization

To ensure the quality and purity of this compound for research and development, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose.

HPLC Purity Assessment Protocol

-

Standard Preparation : Accurately weigh a reference standard of the compound and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation : Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A gradient of (A) 0.1% trifluoroacetic acid in water and (B) acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Detector : UV, with monitoring at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

-

Analysis : Inject equal volumes of the standard and sample solutions. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method).

Safety, Handling, and Storage

Proper handling and storage are crucial when working with this compound, as with any laboratory chemical. The safety information is based on data from structurally related compounds.[19][20]

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves, lab coat. | To prevent eye and skin contact. Related compounds can cause skin and eye irritation.[21][22] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. | To prevent inhalation of dust, which may cause respiratory irritation.[20][23] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | To maintain chemical stability and prevent absorption of moisture.[1][19] |

| In case of Exposure | Skin : Wash off with soap and plenty of water. Eyes : Rinse cautiously with water for several minutes. Inhalation : Move to fresh air. Seek medical attention if symptoms persist. | Standard first-aid procedures for chemical exposure.[19][20] |

Conclusion

This compound is a strategically important synthetic intermediate with a rich chemical profile. Its combination of a reactive carboxylic acid, a transformable nitro group, and activating fluorine substituents provides a powerful platform for the synthesis of high-value molecules in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in advanced scientific applications.

References

-

ChemBK. (n.d.). 3,4-Difluoro-5-Nitro Benzoic Acid. Retrieved from [Link]

-

Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]

-

ChemBK. (2024). 4-Difluoro-5-nitrobenzoic acid. Retrieved from [Link]

-

IndiaMART. (n.d.). 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 2,5-Difluoro-4-nitrobenzoic Acid in Specialty Chemicals. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]

-

Nguyen, D. M. C., et al. (2013). Nematicidal activity of 3,4-Dihydroxybenzoic acid. ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

-

Wiley. (n.d.). 4,5-Difluoro-2-nitrobenzoic acid. SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Difluoro-4-nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link] (Note: A direct link to the specific table was not available, but such tables are standard in organic chemistry resources from educational institutions).

Sources

- 1. chembk.com [chembk.com]

- 2. This compound [synhet.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. innospk.com [innospk.com]

- 7. 3,5-difluoro-4-nitrobenzoic acid CAS#: 1131580-60-3 [m.chemicalbook.com]

- 8. 4-氟-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. global.oup.com [global.oup.com]

- 10. indiamart.com [indiamart.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. echemi.com [echemi.com]

- 16. 2,4-DIFLUORO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 17. prepchem.com [prepchem.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. 3-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | CID 2759047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. echemi.com [echemi.com]

3,4-Difluoro-5-nitrobenzoic acid molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 3,4-Difluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1121583-51-4), a key fluorinated building block in medicinal chemistry and organic synthesis. The document delves into the molecule's structural and spectroscopic properties, outlines a detailed, mechanistically-grounded synthesis protocol, and explores its reactivity and applications in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds, such as this compound, are of significant interest in the field of drug discovery and development. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The nitro group, a strong electron-withdrawing moiety, not only modulates the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further chemical transformations, most notably its reduction to an amino group.[2] This amino group can then be utilized in a variety of coupling reactions to construct more complex molecular architectures.[1]

This compound, with its unique substitution pattern, offers a valuable scaffold for the synthesis of novel bioactive compounds. The presence of two adjacent fluorine atoms and a nitro group creates a distinct electronic and steric environment, influencing the molecule's reactivity and potential interactions with biological targets. This guide aims to provide a detailed understanding of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 4, a nitro group at position 5, and a carboxylic acid group at position 1.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1121583-51-4 | [3] |

| Molecular Formula | C₇H₃F₂NO₄ | [3] |

| Molecular Weight | 203.10 g/mol | [3] |

| Appearance | Expected to be a solid | General Knowledge |

Structural Diagram:

Caption: Molecular structure of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton at C2 will likely appear as a doublet of doublets, split by the adjacent fluorine atom at C3 and the meta-coupling to the proton at C6. The proton at C6 will also likely appear as a doublet of doublets, split by the fluorine atom at C5 and the meta-coupling to the proton at C2. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H2 | 7.8 - 8.2 | dd |

| H6 | 7.6 - 8.0 | dd |

| -COOH | 10.0 - 13.0 | br s |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, nitro, and carboxylic acid groups.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (-COOH) | 165 - 175 |

| C2 | 115 - 125 |

| C3 (-F) | 150 - 160 (d, ¹JCF) |

| C4 (-F) | 150 - 160 (d, ¹JCF) |

| C5 (-NO₂) | 140 - 150 |

| C6 | 120 - 130 |

| C=O | 165 - 175 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

| Functional Group | Predicted Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 |

| N-O stretch (Nitro) | 1520 - 1560 (asymmetric), 1340 - 1380 (symmetric) |

| C-F stretch | 1100 - 1300 |

| C=C stretch (Aromatic) | 1450 - 1600 |

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 203. Characteristic fragmentation patterns would likely involve the loss of -OH (m/z = 186), -COOH (m/z = 158), and -NO₂ (m/z = 157).

Synthesis of this compound

The most logical and commonly employed method for the synthesis of this compound is through the electrophilic nitration of 3,4-difluorobenzoic acid.[5]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Materials: 3,4-difluorobenzoic acid, concentrated nitric acid (68-70%), concentrated sulfuric acid (98%), ice, deionized water, and a suitable recrystallization solvent (e.g., ethanol/water).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 3,4-difluorobenzoic acid to the cooled sulfuric acid with stirring until fully dissolved.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 3,4-difluorobenzoic acid, maintaining the reaction temperature between 0-10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold deionized water until the washings are neutral.

-

Dry the crude product and purify by recrystallization from a suitable solvent system to yield pure this compound.

-

Mechanistic Insights and Regioselectivity

The nitration of 3,4-difluorobenzoic acid is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The carboxylic acid group is a deactivating, meta-directing group, while the fluorine atoms are deactivating, ortho-, para-directing groups.[2]

The -COOH group directs the incoming electrophile (NO₂⁺) to the meta positions (C3 and C5). The fluorine at C3 directs ortho (C2, C4) and para (C6). The fluorine at C4 directs ortho (C3, C5) and para (C2). The directing effects are summarized below:

-

-COOH at C1: Directs to C3, C5

-

-F at C3: Directs to C2, C4, C6

-

-F at C4: Directs to C2, C3, C5

The position C5 is activated by the fluorine at C4 (ortho) and the -COOH group (meta). The position C2 is activated by both fluorine atoms (para and ortho, respectively). However, the position C5 is generally favored due to less steric hindrance compared to C2, which is ortho to the bulky carboxylic acid group. Therefore, the major product is this compound.

Chemical Reactivity and Synthetic Applications

This compound is a versatile building block for the synthesis of more complex molecules, primarily due to the reactivity of its three functional groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation yields 5-amino-3,4-difluorobenzoic acid, a key intermediate for the synthesis of various heterocyclic compounds.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo standard transformations, such as esterification, amidation, and conversion to an acid chloride. These reactions allow for the introduction of diverse functionalities and the coupling of the molecule to other synthetic intermediates.

Nucleophilic Aromatic Substitution

The fluorine atoms on the electron-deficient aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than with more activated systems.

Applications in Drug Discovery

While specific examples citing the use of this compound (CAS 1121583-51-4) in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its structural motifs are found in various biologically active compounds. For instance, the related compound 4-Amino-2,3-difluoro-5-nitrobenzoic acid is used in the manufacture of Binimetinib, a MEK inhibitor used in cancer therapy.[6] This highlights the potential of this class of compounds as key intermediates in the development of targeted therapies. The unique substitution pattern of this compound makes it a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is expected to be an irritant to the skin, eyes, and respiratory system. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of fluorine atoms, a nitro group, and a carboxylic acid moiety provides a rich platform for the generation of complex molecular architectures. While detailed experimental data for this specific compound is not widely published, this guide has provided a comprehensive overview of its predicted properties, a plausible and mechanistically sound synthesis protocol, and an exploration of its potential applications. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of intermediates like this compound in driving innovation in drug discovery is undeniable.

References

- Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 364-368.

-

ChemBK. (n.d.). 3,4-Difluoro-5-Nitro Benzoic Acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supplementary Information. Retrieved from [Link]

-

IndiaMART. (n.d.). 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,5-Difluoro-2-nitrobenzoic acid. Retrieved from [Link]

-

Apra Innovative. (n.d.). Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2013). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Difluorobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Google Patents. (n.d.). UNITED STATES PATENT office.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 197520-71-1|2,3,4-Trifluoro-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1131580-60-3|3,5-Difluoro-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 6. indiamart.com [indiamart.com]

An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-5-nitrobenzoic Acid

Introduction

3,4-Difluoro-5-nitrobenzoic acid is a valuable fluorinated aromatic compound that serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluorine atoms and the nitro group imparts unique electronic properties to the molecule, making it an attractive intermediate for drug development professionals and researchers in medicinal chemistry. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations.

Strategic Approach to Synthesis: The Logic of Electrophilic Aromatic Substitution

The most direct and logical approach to the synthesis of this compound is through the electrophilic aromatic substitution (EAS) of a suitable precursor. The starting material of choice is 3,4-difluorobenzoic acid, a commercially available compound. The core of this synthesis is the introduction of a nitro group (-NO₂) onto the aromatic ring via a nitration reaction.

Understanding the Regioselectivity of Nitration

The key challenge in this synthesis is controlling the regioselectivity of the nitration reaction. The benzene ring of 3,4-difluorobenzoic acid is substituted with three groups, each influencing the position of the incoming electrophile (the nitronium ion, NO₂⁺).

-

Fluorine atoms (at C3 and C4): Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[1][2]

-

Carboxylic acid group (at C1): The carboxylic acid group is a strong deactivating and meta-directing group due to both inductive and resonance electron-withdrawing effects.[3]

The interplay of these directing effects determines the position of nitration:

-

The fluorine at C3 directs towards C2 (ortho) and C6 (para).

-

The fluorine at C4 directs towards C5 (ortho).

-

The carboxylic acid at C1 directs towards C5 (meta).

Considering these influences, the C5 position is the most likely site for nitration. It is activated by the ortho-directing effect of the fluorine atom at C4 and, crucially, is the only position that is meta to the strongly deactivating carboxylic acid group. Nitration at other positions would lead to intermediates that are more destabilized by the electron-withdrawing carboxylic acid group.

Visualizing the Synthetic Pathway

The synthesis of this compound can be represented by the following workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the nitration of fluorinated benzoic acids and is optimized for the synthesis of the desired product.[4][5]

Materials and Equipment:

-

3,4-Difluorobenzoic acid (starting material)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Concentrated nitric acid (HNO₃, 70%)

-

Ice

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beaker

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Standard laboratory glassware

Safety Precautions:

-

This reaction involves the use of highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.

-

Add reagents slowly and monitor the temperature closely.

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a clean, dry dropping funnel, carefully add a calculated volume of concentrated nitric acid.

-

Slowly and with constant swirling, add an equal volume of concentrated sulfuric acid to the nitric acid.

-

Cool the nitrating mixture in an ice bath. The generation of the nitronium ion is an exothermic process.

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of 3,4-difluorobenzoic acid in a sufficient volume of concentrated sulfuric acid.

-

Cool the flask in an ice bath to a temperature between 0 and 5 °C. It is crucial to maintain this low temperature throughout the addition of the nitrating mixture to maximize the yield of the desired isomer and minimize the formation of byproducts.[4]

-

-

Nitration Reaction:

-

Slowly, add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 3,4-difluorobenzoic acid in sulfuric acid.

-

Continuously monitor the temperature of the reaction mixture and ensure it remains between 0 and 5 °C. The rate of addition should be adjusted to maintain this temperature range.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid product thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

-

Purification (if necessary):

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. The choice of solvent will depend on the solubility of the product and any impurities.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 455-86-7 |

| This compound | C₇H₃F₂NO₄ | 203.10 | 100441-93-6 |

Trustworthiness and Self-Validating Systems

The reliability of this synthetic protocol is grounded in well-established principles of organic chemistry. The reaction conditions, particularly the low temperature and controlled addition of reagents, are designed to favor the desired kinetic product and minimize side reactions such as di-nitration or the formation of other isomers.

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed:

-

Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

-

Spectroscopic Analysis:

-

¹H NMR and ¹⁹F NMR: These techniques will confirm the substitution pattern on the aromatic ring.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

By correlating the data from these analytical methods, a high degree of confidence in the structure and purity of the final compound can be achieved.

Conclusion

The synthesis of this compound via the nitration of 3,4-difluorobenzoic acid is a robust and logical pathway that leverages fundamental principles of electrophilic aromatic substitution. Careful control of reaction conditions, particularly temperature, is paramount to achieving a good yield and high purity of the desired product. This in-depth guide provides the necessary theoretical foundation and practical protocol for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

Sources

IUPAC name for 3,4-Difluoro-5-nitrobenzoic acid

An In-Depth Technical Guide to 3,4-Difluoro-5-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern organic synthesis. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications in the fields of pharmaceutical and fine chemical development. Emphasis is placed on the rationale behind its synthetic utility, stemming from the unique electronic properties conferred by its trifunctionalized aromatic core. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile intermediate.

Chemical Identity and Nomenclature

The compound in focus is unambiguously identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound . The nomenclature is derived by prioritizing the carboxylic acid group as the principal functional group, assigning it to position 1 on the benzene ring. The substituents are then numbered to provide the lowest possible locants, resulting in the fluoro groups at positions 3 and 4, and the nitro group at position 5.

Key identifiers for this compound are summarized in the table below for rapid reference and database integration.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1121583-51-4 | [1][2] |

| Molecular Formula | C₇H₃F₂NO₄ | [2] |

| Molecular Weight | 203.10 g/mol | [2] |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)[O-])C(=O)O | [1] |

| PubChem CID | 44887017 | [1] |

The structural arrangement of the functional groups is critical to the compound's reactivity. The two electron-withdrawing fluorine atoms and the powerful nitro group significantly deactivate the aromatic ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution (SₙAr). The carboxylic acid provides a versatile handle for derivatization into amides, esters, and other functional groups.

Figure 1: 2D Structure of this compound.

Physicochemical Properties

The physical properties of this compound are dictated by its fluorinated and nitrated structure. While extensive experimental data is not widely published, the following information has been compiled from chemical supplier databases.

| Property | Value | Source |

| Appearance | Solid (Typically a powder) | N/A |

| Storage Condition | Room Temperature | [2] |

For context, closely related isomers exhibit melting points in the range of 120-150°C. For example, 4-Fluoro-3-nitrobenzoic acid has a melting point of 123-126 °C[3], and 2,5-Difluoro-4-nitrobenzoic acid melts at 147-148 °C[4]. It is anticipated that the title compound has a similar melting point. The presence of the carboxylic acid group allows for hydrogen bonding, contributing to its solid state at room temperature. Solubility is expected to be limited in water but higher in polar organic solvents like DMSO, ethanol, and acetone.

Synthesis Protocol: Electrophilic Nitration

This compound is most commonly prepared via the electrophilic aromatic substitution (nitration) of 3,4-difluorobenzoic acid. The strong deactivating effect of the two fluorine atoms and the carboxylic acid meta-directing group necessitates forceful reaction conditions.

Causality of Experimental Design:

-

Reagents : A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is required. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.

-

Temperature Control : The reaction is highly exothermic. Initial cooling to 0 °C is crucial to control the reaction rate and prevent undesired side reactions or thermal decomposition.

Detailed Step-by-Step Methodology

-

Reactor Preparation : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-difluorobenzoic acid (1.0 eq).

-

Acidic Medium : Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (approx. 3 mL per gram of starting material) while stirring, ensuring the internal temperature does not exceed 10 °C. Stir until all solid has dissolved.

-

Nitrating Mixture : Prepare the nitrating mixture by cautiously adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (1.5 eq) in a separate flask, pre-cooled in an ice bath.

-

Addition of Nitrating Agent : Slowly add the pre-formed nitrating mixture to the solution of 3,4-difluorobenzoic acid via the dropping funnel. Maintain the internal temperature at 0-5 °C throughout the addition. This is the critical step where the nitronium ion attacks the aromatic ring. The nitro group is directed to the C5 position, which is meta to the carboxyl group and sterically accessible.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the solid product.

-

Isolation and Purification : Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Figure 2: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. The three distinct functional groups offer orthogonal reactivity, allowing for sequential chemical modifications.

-

Pharmaceutical Intermediates : The primary application is in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[5]

-

Scaffold for Heterocycles : The nitro group can be readily reduced to an amine (aniline derivative). This amine can then be used as a handle for constructing various heterocyclic ring systems, which are prevalent in many drug classes.

-

Derivatization via Carboxylic Acid : The carboxylic acid moiety can be converted into amides, esters, or acid halides, enabling its conjugation to other molecules or its use in peptide synthesis.

-

Fine Chemicals : It serves as a precursor in the synthesis of agrochemicals, dyes, and advanced materials where specific electronic properties are required.[5][6]

Figure 3: Synthetic utility of this compound as a chemical building block.

Safety and Handling

-

Personal Protective Equipment (PPE) : Always handle this compound inside a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Health Hazards :

-

Acute Toxicity : Harmful if swallowed.

-

Skin Contact : Causes skin irritation.

-

Eye Contact : Causes serious eye irritation.

-

-

Handling : Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.

The information below is generalized from related compounds and should be treated as a guideline.

| Hazard Class | Statement |

| Acute Oral Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

References

-

ChemBK. (n.d.). 3,4-Difluoro-5-Nitro Benzoic Acid. Retrieved from [Link]

-

SAGE Publications. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]

-

IndiaMART. (n.d.). 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 2,5-Difluoro-4-nitrobenzoic Acid in Specialty Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Difluoro-4-nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

Sources

Core Physicochemical and Structural Characteristics

An In-depth Technical Guide: 3,4-Difluoro-5-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthesis, analytical characterization, and safe handling. As a crucial intermediate in pharmaceutical development, a thorough understanding of this molecule is paramount for its effective application.

This compound is a substituted aromatic carboxylic acid. The presence of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring significantly influences its chemical reactivity and physical properties. These groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic substitution than benzene itself, and increase the acidity of the carboxylic acid proton.

This compound serves primarily as a specialized building block in organic synthesis, particularly in the creation of complex pharmaceutical molecules.[1] Its utility is derived from the specific arrangement of its functional groups, which allows for targeted chemical modifications.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃F₂NO₄ | [2] |

| Molecular Weight | 203.10 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1121583-51-4 | [1][2] |

| PubChem CID | 44887017 | [1] |

| SMILES String | Fc1cc(C(=O)O)cc(c1F)=O | [1] |

| Typical Storage | Room Temperature | [2] |

Synthesis Pathway and Mechanistic Rationale

The most direct and common synthetic route to this compound is through the electrophilic nitration of 3,4-difluorobenzoic acid.

Expertise & Experience: The Rationale Behind the Reaction Conditions

The synthesis requires harsh conditions due to the electronic nature of the starting material. The carboxylic acid and the two fluorine atoms are strong deactivating groups, withdrawing electron density from the aromatic ring. This deactivation makes the ring significantly less reactive towards electrophiles like the nitronium ion (NO₂⁺). To overcome this energy barrier, a potent nitrating system and elevated temperatures are necessary. The combination of fuming nitric acid (a source of NO₂⁺) and concentrated sulfuric acid (which protonates nitric acid to facilitate NO₂⁺ formation) is a standard approach for nitrating deactivated rings.[4][5]

Representative Synthesis Protocol

This protocol is based on established procedures for analogous compounds.[5][6]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (e.g., 3-5 equivalents) to 0°C in an ice bath.

-

Nitrating Mixture Preparation: Slowly add fuming nitric acid (e.g., 3-5 equivalents) to the cooled sulfuric acid while maintaining the temperature at 0°C.

-

Substrate Addition: Gradually add solid 3,4-difluorobenzoic acid (1 equivalent) to the nitrating mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

-

Causality Insight: Slow, controlled addition is critical to manage the exothermic reaction and prevent runaway side reactions, such as dinitration or oxidative degradation.

-

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.[6]

-

Trustworthiness Check: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.

-

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Causality Insight: Quenching on ice serves to both stop the reaction and precipitate the organic acid, which has low solubility in the highly polar aqueous medium.

-

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Synthesis Workflow

Sources

- 1. This compound [synhet.com]

- 2. chembk.com [chembk.com]

- 3. 2,5-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | CID 246375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2,4-DIFLUORO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

A Technical Guide to 3,4-Difluoro-5-nitrobenzoic Acid for Advanced Research & Development

This guide provides an in-depth technical overview of 3,4-Difluoro-5-nitrobenzoic acid (CAS No. 1121583-51-4), a critical fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical significance, synthesis, commercial availability, and key applications, with a focus on providing practical, field-proven insights.

Introduction: The Strategic Value of Fluorinated Nitroaromatics

This compound belongs to a class of highly valuable substituted aromatic compounds. Its utility in organic synthesis, particularly for pharmaceutical applications, stems from the unique interplay of its three functional groups:

-

Carboxylic Acid: Provides a versatile handle for a wide range of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry.

-

Nitro Group: A powerful electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Crucially, it is also a readily reducible precursor to an aniline, opening a vast landscape of subsequent chemical modifications.

-

Vicinal Fluorine Atoms: The two fluorine atoms significantly modulate the electronic properties of the ring, increasing its electrophilicity and influencing the acidity of the carboxylic acid. In a drug discovery context, fluorine incorporation is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate binding affinity.

The specific 3,4-difluoro-5-nitro substitution pattern creates a unique electronic environment, making this reagent a strategic choice for accessing complex molecular architectures.

Synthesis and Chemical Properties

The core of the synthesis involves the reaction of 3,4-difluorobenzoic acid with a potent nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid.

Caption: General synthetic route to this compound.

Causality of Experimental Choices: The carboxylic acid and the two fluorine atoms are deactivating, electron-withdrawing groups, which make the aromatic ring less susceptible to electrophilic attack compared to benzene. Consequently, forcing conditions, such as the use of a strong acid mixture (H₂SO₄/HNO₃) and potentially elevated temperatures, are often required to achieve efficient nitration.[1] The regioselectivity is directed by the existing substituents, with the nitro group adding to the position that is least deactivated.

Commercial Availability and Supplier Comparison

This compound is available from a range of commercial suppliers specializing in fine chemicals and research compounds. When sourcing this material, researchers should consider purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., NMR, HPLC) to ensure batch-to-batch consistency.

| Supplier Category | Representative Companies | Typical Purity | Common Quantities | Key Considerations for Researchers |

| Major Global Suppliers | Sigma-Aldrich, Fluorochem | ≥97% | 1g, 5g, 10g | Broad availability, extensive documentation, but potentially higher cost. |

| Specialized Building Block Providers | Combi-Blocks, SynHet | ≥95% - 98% | 250mg, 1g, 5g, Bulk | Offer a wide array of unique derivatives; good for discovery chemistry. |

| Asian Market Suppliers | ChemBK, Echemi listed vendors | Varies (typically >97%) | Gram to Kilogram | Often competitive pricing for larger quantities; verification of quality control is crucial. |

Note: This table is representative and not exhaustive. Researchers should always request a certificate of analysis for their specific lot.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The nitro group can be readily reduced to the corresponding 5-amino-3,4-difluorobenzoic acid, a critical precursor for many pharmaceuticals.

A prominent example highlighting the utility of this structural motif is in the synthesis of MEK inhibitors. For instance, the closely related compound, 4-amino-2,3-difluoro-5-nitrobenzoic acid, is a known building block for the synthesis of Binimetinib , an approved anti-cancer drug.[2] This underscores the importance of the difluoro-nitro-amino-benzoic acid scaffold in modern drug discovery.

The primary transformations involving this compound in a drug discovery workflow are:

-

Amide Coupling: Formation of an amide bond using the carboxylic acid functionality.

-

Nitro Reduction: Conversion of the nitro group to an amine.

-

SNAr Reactions: Displacement of a fluorine atom by a suitable nucleophile, although this is less common due to the deactivating effect of the carboxylate.

Caption: A typical workflow utilizing this compound in drug discovery.

Experimental Protocols: A Self-Validating System

The following protocols are representative methodologies for the key transformations of this compound. They are designed to be self-validating, with clear steps and rationales.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the coupling of this compound with a generic primary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions.

Rationale: The reaction proceeds through the formation of a highly activated acyl-uronium ester, which is susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as DIPEA, is used to neutralize the generated acids without competing in the reaction.[3]

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.

-

Addition of Amine and Base: Add the desired primary or secondary amine (1.1 eq.) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

-

Activation: Add HATU (1.2 eq.) portion-wise to the stirred solution. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group to an amine using catalytic hydrogenation, a clean and high-yielding method.

Rationale: Palladium on carbon (Pd/C) is an effective catalyst for the reduction of aromatic nitro groups in the presence of a hydrogen source. The reaction is typically clean, with water as the only byproduct.

Step-by-Step Methodology:

-

Setup: To a solution of the 3,4-difluoro-5-nitrobenzamide derivative (from Protocol 1) (1.0 eq.) in methanol or ethanol in a suitable hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) (5-10 mol% catalyst loading).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (typically via a balloon or a Parr shaker apparatus) and stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-16 hours).

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (methanol or ethyl acetate).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-3,4-difluorobenzamide derivative, which can often be used in the next step without further purification.

Safety and Handling

As a nitroaromatic compound and carboxylic acid, this compound requires careful handling. Based on data for analogous compounds, it should be treated as:

-

Harmful if swallowed. [4]

-

A potential skin and eye irritant.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

-

Zhang, L., Li, Y., An, L., & Wang, X. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 166-170. [Link]

-

El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

-

IndiaMART. (n.d.). 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98. Retrieved January 7, 2026, from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

Sources

Introduction: A Chemist's Perspective on Proactive Safety

An In-depth Technical Guide to the Safe Handling of 3,4-Difluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic carboxylic acid, a molecular scaffold of significant interest in medicinal chemistry and materials science. Its utility as a building block stems from the unique electronic properties conferred by its functional groups: the electron-withdrawing nitro and fluoro groups, and the versatile carboxylic acid handle. While these features are advantageous for synthesis, they also dictate the compound's reactivity and toxicological profile. This guide moves beyond a simple recitation of standard safety data sheet (SDS) categories. Instead, it offers a technical deep-dive into the causality behind the safety protocols. Understanding why a procedure is necessary is paramount for developing the intuitive sense of safety that defines an experienced laboratory professional. This document is built on the principle that a robust safety culture is a proactive one, grounded in a comprehensive understanding of a molecule's physical and chemical behavior.

Section 1: Core Chemical Identity and Physicochemical Characteristics

A thorough understanding of a chemical's physical properties is the foundation of its safe handling. These parameters influence everything from appropriate storage conditions to the selection of personal protective equipment and the correct response to an accidental release.

Nomenclature and Identifiers:

-

Systematic Name: this compound

-

Molecular Formula: C₇H₃F₂NO₄[1]

-

CAS Number: 132935-71-8

Physicochemical Data: The properties of this compound are dictated by the interplay of its functional groups. The carboxylic acid group allows for hydrogen bonding, influencing its melting point and solubility, while the fluorinated nitroaromatic ring governs its reactivity and density. The data presented below has been collated from supplier technical data and computational models.

| Property | Value | Significance for Handling |

| Molar Mass | 203.10 g/mol [1] | Essential for accurate reagent measurement and solution preparation. |

| Physical Form | Colorless to pale yellow crystalline solid or powder.[2] | As a powder, it presents an inhalation hazard. Handling procedures must mitigate dust generation. |

| Melting Point | ~150-152°C[2] | Its high melting point indicates thermal stability under standard laboratory conditions. |

| Solubility | Soluble in organic solvents like ethanol and DMSO.[2] | Important for reaction setup and for choosing appropriate solvents for decontamination and cleaning. |

| Reactivity | Stable under standard conditions.[3] Reacts with strong bases and strong oxidizing agents.[3][4] | Avoidance of incompatible materials is critical to prevent hazardous reactions. |

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by examining analogous structures, such as other nitrobenzoic acids and fluorinated aromatics. This approach, rooted in established structure-activity relationships, forms the basis for a conservative and safe handling strategy. The primary hazards are associated with irritation, acute toxicity upon ingestion, and the potential for unknown long-term effects.[5]

GHS Hazard Classification (Inferred):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[10] |

Toxicological Narrative:

-

Mechanism of Irritation: As a carboxylic acid, the compound can irritate skin, eyes, and mucous membranes through direct acidic action. The difluoro-nitro-substituted phenyl ring can also contribute to irritation and may act as a sensitizer in some individuals. Prolonged skin contact should be avoided.[7][8]

-

Inhalation Hazard: Fine powders of this compound can be easily aerosolized.[9][11] Inhalation may lead to irritation of the respiratory tract.[10] All handling of the solid should be performed in a manner that prevents dust generation, preferably within a certified chemical fume hood.

-

Ingestion Hazard: Based on data for analogous nitrobenzoic acids, ingestion is expected to be harmful.[4] Do not eat, drink, or smoke in laboratory areas.[12] In case of accidental ingestion, seek immediate medical attention.[11]

-

Chronic Exposure: The toxicological properties of this specific compound have not been thoroughly investigated. As a matter of prudent practice, exposure should be minimized. Aromatic nitro compounds as a class can have systemic effects, and some are suspected of mutagenicity or other long-term effects.[5]

Section 3: Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol is one where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize risk at every step.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood . This is non-negotiable. The rationale is twofold:

-

Containment of Particulates: It prevents the inhalation of the fine powder during weighing and transfer operations.

-

Vapor/Fume Control: In the event of heating or reaction, it captures any potentially hazardous vapors or decomposition products.

An eyewash station and safety shower must be readily accessible in the immediate work area.[13]

Personal Protective Equipment (PPE): A Systematic Approach

PPE is the last line of defense, essential for protecting against residual risks that cannot be eliminated by engineering controls. The selection of PPE should not be arbitrary but should follow a logical workflow.

-

Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use. For prolonged operations or when handling larger quantities, consider double-gloving or using thicker-gauge nitrile gloves. If working with the compound in solution, consult a glove compatibility chart for the specific solvent being used. After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly with soap and water.[9][12]

-